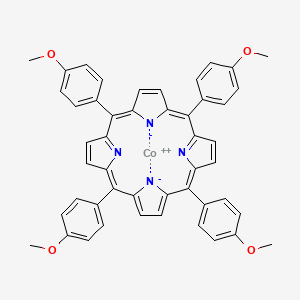

Cobalt tetramethoxyphenylporphyrin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cobalt tetramethoxyphenylporphyrin (CoTMPP) is a metalloporphyrin complex where cobalt coordinates with a tetramethoxyphenyl-substituted porphyrin macrocycle. Its molecular structure features four methoxy (-OCH₃) groups attached to phenyl rings at the meso-positions of the porphyrin core (Figure 1). This substitution enhances solubility and electronic properties, making CoTMPP a prominent catalyst for oxygen reduction reactions (ORRs) in energy conversion systems such as microbial fuel cells (MFCs) and zinc-air batteries .

CoTMPP exhibits exceptional methanol tolerance and stability in acidic media when pyrolyzed on carbon supports. Pyrolysis at 700°C optimizes its ORR activity by forming Co–N–C active sites, which facilitate 2-electron or 4-electron oxygen reduction pathways depending on the reaction medium . Its maximum power density in MFCs reaches 369 mW m⁻², outperforming PbO₂ and MnO₂ but remaining below platinum (Pt)-based catalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cobalt tetramethoxyphenylporphyrin can be synthesized by reacting 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin with cobalt acetate in glacial acetic acid . The reaction typically involves boiling the mixture to facilitate the formation of the cobalt complex. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Industrial methods may also incorporate continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Oxidation Catalysis

CoTMPP serves as a versatile oxidation catalyst, particularly for the selective oxidation of amines . Its catalytic activity stems from the redox-active cobalt center, which facilitates electron transfer during oxidation reactions. While specific reaction conditions (e.g., solvent, oxidant) are not detailed in the sources, its role in promoting selective oxidation pathways highlights its utility in synthetic organic chemistry.

Electrochemical Oxygen Reduction (ORR)

CoTMPP exhibits high catalytic activity in the two-electron reduction of O₂ to H₂O₂ under acidic and neutral conditions. Key findings include:

-

Catalyst Performance :

| Parameter | Value/Condition |

|---|---|

| Reaction | O₂ → H₂O₂ (2e⁻) |

| Selectivity | >95% (acidic media) |

| pH Dependence | Efficient in neutral media |

| Catalyst Hybrid | CoTMPP/CNT nanohybrid |

Mechanistic Insights :

In neutral solutions, CoTMPP catalyzes a two-electron process (O₂ → H₂O₂) at lower potentials and a four-electron process (O₂ → H₂O) at higher potentials . The transition between these pathways depends on pH and applied voltage.

Electrochemical CO₂ Reduction

CoTMPP is effective in the electrochemical reduction of CO₂ to CO , with catalytic activity influenced by peripheral substituents:

-

Substituent Effects :

-

Activity Comparison :

| Substituent Type | TOF CO (s⁻¹) | Key Observation |

|---|---|---|

| Neutral (e.g., CoTPP) | ~1.5 | Decreases with σ (EWG) |

| Cationic (e.g., CoTMAP) | ~5 | Highest TOF observed |

Structural and Functional Modifications

-

Pyrolysis with Metal Oxalates : CoTMPP pyrolyzed with metal oxalates (e.g., tin oxalate) forms porous carbon matrices, enhancing ORR activity due to increased catalytic sites and mesopore formation .

-

Plasma Treatment : Low-temperature plasma treatment of CoTMPP accelerates carbonization, yielding homogeneous carbon matrices with excellent ORR performance .

Scientific Research Applications

Chemical Properties and Structure

Cobalt tetramethoxyphenylporphyrin has the chemical formula C48H36CoN4O4. It is characterized by a porphyrin core with four methoxyphenyl substituents, contributing to its solubility in organic solvents and its distinct color. The compound's structure facilitates its interaction with various substrates, making it effective in catalysis and biochemical processes.

Catalysis in Organic Synthesis

CoTMPP serves as an efficient catalyst in several organic reactions, including:

- Oxidation Reactions : CoTMPP is utilized to facilitate the oxidation of organic substrates, enhancing reaction rates and selectivity.

- Hydrogenation : The compound demonstrates catalytic activity in hydrogenation processes, which are crucial for the synthesis of various chemicals.

- Cyclization Reactions : It aids in cyclization reactions, which are important for forming cyclic compounds used in pharmaceuticals.

Electrocatalysis for Energy Conversion

CoTMPP has shown promise as an electrocatalyst for:

- Carbon Dioxide Reduction : Studies indicate that cobalt-based porphyrins can effectively convert carbon dioxide into valuable products like carbon monoxide. The performance of immobilized CoTMPP is significantly influenced by the electronic properties of its substituents, enhancing its catalytic efficiency under electrochemical conditions .

- Oxygen Reduction Reaction : CoTMPP has been investigated for its role in oxygen reduction reactions (ORR), particularly in fuel cells. Its integration into membrane electrode assemblies has been shown to improve performance metrics, such as cell voltage and current density stability during operation .

Biochemical Applications

CoTMPP plays a role in various biochemical processes:

- Nitric Oxide Activation : The compound acts as a catalyst for nitric oxide synthase, facilitating the binding and activation of nitric oxide, which is crucial for numerous physiological processes.

- Hydrogen Evolution Reaction : CoTMPP has been noted for its ability to promote hydrogen production through the reduction of protons or water molecules, making it relevant in renewable energy research.

Fuel Cells

CoTMPP is incorporated into fuel cell technologies to enhance ion conduction and reduce electrode degradation. Its presence in polymer membranes has been shown to stabilize performance and extend operational life by minimizing fluoride emissions during electrochemical reactions .

Material Science

The compound's catalytic properties have led to its use in developing advanced materials such as:

- Polymers : CoTMPP is utilized in synthesizing specialized polymers that require catalytic functionalities.

- Coatings : Its application extends to coatings where enhanced chemical resistance and catalytic properties are desired.

Case Study 1: Electrochemical Carbon Dioxide Reduction

A study evaluated the performance of immobilized cobalt porphyrins with varying peripheral substituents on their catalytic activity for carbon dioxide reduction. The results indicated that cationic porphyrins exhibited superior activity compared to neutral ones, highlighting the importance of charge effects on catalytic performance .

Case Study 2: Fuel Cell Performance

Research demonstrated that incorporating this compound into Nafion membranes significantly improved fuel cell performance metrics. The study showed enhanced stability and reduced degradation rates when tested under operational conditions .

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Organic Chemistry | Catalyst for oxidation and hydrogenation | Increased reaction rates and selectivity |

| Electrocatalysis | CO2 reduction and oxygen reduction | High selectivity; influenced by substituent charge |

| Biochemistry | Nitric oxide activation | Facilitates binding and activation |

| Fuel Cell Technology | Membrane stabilization | Improved longevity and reduced emissions |

| Material Science | Polymer synthesis and coatings | Enhanced chemical resistance |

Mechanism of Action

The mechanism by which cobalt tetramethoxyphenylporphyrin exerts its effects involves the coordination of the cobalt center with various ligands. This coordination facilitates electron transfer processes, which are crucial for catalytic activity . The compound’s ability to stabilize different oxidation states of cobalt allows it to participate in redox reactions, making it an effective catalyst for both oxidation and reduction processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cobalt Tetramethoxyphenylporphyrin (CoTMPP) vs. Iron Tetramethoxyphenylporphyrin (FeTMPP)

- ORR Activity : CoTMPP follows a 2-electron pathway in alkaline media, producing peroxide intermediates (H₂O₂), while FeTMPP favors a 4-electron pathway, directly reducing O₂ to H₂O. However, CoTMPP demonstrates superior stability under prolonged operation .

- Thermal Stability : After pyrolysis at 800°C, CoTMPP retains Co–N coordination, whereas FeTMPP shows partial Fe–N bond dissociation, reducing its catalytic durability .

- MFC Performance : CoTMPP achieves ~370 mW m⁻², while FeTMPP delivers lower power densities due to faster degradation in acidic conditions .

Table 1 : Electrochemical Performance in MFCs

| Catalyst | Power Density (mW m⁻²) | Stability (hours) | Cost (EUR/g) |

|---|---|---|---|

| CoTMPP | 369 | >500 | ~2.05* |

| FeTMPP | 161 | ~300 | ~2.05* |

| Pt (reference) | 1060 | >1000 | 368 |

*Estimated based on precursor costs .

CoTMPP vs. Iron Phthalocyanine (FePc)

- ORR Selectivity : FePc exhibits higher 4-electron selectivity in neutral media (e.g., pH 7) compared to CoTMPP, which favors 2-electron pathways. This makes FePc more suitable for neutral MFCs .

- Catalyst Loading : Optimal FePc loading (1 mg cm⁻²) achieves coulombic efficiencies (~40%) comparable to Pt, whereas CoTMPP requires higher loadings for similar performance .

- Cost : Both CoTMPP and FePc are cost-effective alternatives to Pt, but FePc shows better scalability for large-scale MFC applications .

CoTMPP vs. Manganese Porphyrins

- Reaction Pathway : Mn porphyrins (e.g., MnTMPP) predominantly catalyze superoxide dismutation, whereas CoTMPP focuses on ORR. Mn-based catalysts are more effective in antioxidative therapies but less efficient in energy applications .

- Stability in Acidic Media : Mn porphyrins degrade faster than CoTMPP under acidic ORR conditions, limiting their use in proton-exchange membrane fuel cells .

CoTMPP vs. Platinum-Based Catalysts

- Activity : Pt catalysts exhibit ~3× higher power densities than CoTMPP in MFCs (1060 vs. 369 mW m⁻²) due to superior 4-electron ORR kinetics .

- Methanol Tolerance: CoTMPP outperforms Pt in methanol-rich environments (e.g., direct methanol fuel cells), where Pt suffers from CO poisoning .

- Cost-Efficiency : CoTMPP’s precursor cost (~2.05 EUR/g) is 180× lower than Pt (368 EUR/g), making it a viable alternative despite lower activity .

Key Research Findings

- Pyrolysis Optimization : CoTMPP pyrolyzed at 700°C on graphene oxide achieves a current density of 120 mA cm⁻² in zinc-air batteries, rivaling Fe–Co bimetallic catalysts .

- Plasma Treatment : Plasma-functionalized CoTMPP/C composites show 30% higher ORR activity due to enhanced surface area and defect sites .

- Hybrid Systems: CoTMPP combined with Pt nanoparticles (e.g., Pt/CoTMPP/C) balances cost and performance, achieving intermediate power densities (~600 mW m⁻²) .

Table 2 : ORR Mechanisms and Selectivity

| Catalyst | Electron Transfer Number | Primary Pathway | Medium |

|---|---|---|---|

| CoTMPP | 2.2–3.8 | 2-electron | Alkaline |

| FeTMPP | 3.5–4.0 | 4-electron | Acidic |

| FePc | 3.8–4.0 | 4-electron | Neutral |

| MnTMPP | 1.5–2.0 | Superoxide | Biological |

Data compiled from .

Biological Activity

Cobalt tetramethoxyphenylporphyrin (CoTMPP) is a cobalt(II) porphyrin complex that has garnered attention for its diverse biological activities and applications in various fields, including catalysis, medicine, and environmental science. This article explores the biological activity of CoTMPP, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

1. Overview of this compound

CoTMPP is synthesized through a multi-step process involving cobalt acetate and 4-methoxybenzaldehyde, among other reagents. It is characterized by its purple color and is soluble in organic solvents. The compound has been investigated for its catalytic properties as well as its role in biological systems.

Target Interactions

CoTMPP primarily interacts with protons and water molecules through electrochemical processes. Its ability to bind to specific biomolecules allows it to modulate various biochemical pathways, particularly those related to electron transfer and redox reactions .

Biochemical Pathways

The main biochemical pathway influenced by CoTMPP is the hydrogen evolution pathway. This compound facilitates the production of hydrogen by reducing protons or water, which is critical for applications in energy conversion technologies.

3. Cellular Effects

CoTMPP has shown significant effects on cellular processes:

- Gene Expression: Research indicates that CoTMPP influences the expression of genes involved in oxidative stress responses and cellular defense mechanisms. This suggests a protective role against oxidative damage.

- Cell Signaling: The compound has been observed to affect various cell signaling pathways, potentially impacting cellular metabolism and growth.

4. Applications in Medicine

Therapeutic Potential

Ongoing studies are exploring the use of CoTMPP as a therapeutic agent. Its ability to mimic biological processes such as oxygen transport positions it as a candidate for drug development targeting specific biological pathways . Additionally, CoTMPP's role in nitric oxide synthase activation highlights its potential in cardiovascular therapies .

5. Catalytic Properties

CoTMPP serves as an efficient catalyst in several chemical reactions:

- Electrochemical Reactions: It has been utilized in the electrochemical reduction of carbon dioxide into useful products, demonstrating high selectivity and stability .

- Oxidation Catalysis: The compound is effective in catalyzing oxidation reactions, making it valuable in synthetic chemistry .

Case Study 1: Electrochemical CO2 Reduction

A study demonstrated that immobilized CoTMPP exhibits high catalytic activity for the electrochemical reduction of CO2 to carbon monoxide (CO), achieving a turnover frequency (TOF) of approximately 1.5 s−1 under optimized conditions. This study emphasizes the impact of peripheral substituents on catalytic efficiency .

Case Study 2: Gene Regulation

In cellular models, CoTMPP was shown to upregulate genes associated with oxidative stress response, suggesting its potential as a protective agent against oxidative injury in various diseases.

7. Safety and Hazards

While CoTMPP shows promising biological activities, it is essential to consider safety aspects. Studies have indicated that cobalt complexes can exhibit toxicity at high concentrations; thus, careful evaluation of dosage and exposure is necessary for therapeutic applications.

8. Future Directions

Research into CoTMPP continues to expand, focusing on:

- Enhanced Catalytic Systems: Developing hybrid systems combining CoTMPP with nanomaterials to improve catalytic performance.

- Therapeutic Applications: Investigating the use of CoTMPP in treating diseases related to oxidative stress and cardiovascular conditions.

Q & A

Basic Research Questions

Q. What is the primary mechanism by which CoTMPP enhances oxygen reduction reaction (ORR) activity in fuel cells?

CoTMPP acts as a non-precious metal catalyst (NPMC) by forming Co-N₄ active sites during pyrolysis. These sites facilitate the four-electron oxygen reduction pathway, reducing overpotentials compared to platinum-based catalysts. Structural studies show that pyrolysis at 450–700°C preserves macrocyclic integrity while creating graphitic carbon matrices that stabilize Co-N₄ moieties . Rotating disk electrode (RDE) tests in 0.5 M H₂SO₄ or neutral media confirm ORR activity via Tafel slope analysis and Koutecky-Levich plots .

Q. How does pyrolysis temperature influence CoTMPP’s catalytic performance?

Pyrolysis between 450–700°C optimizes ORR activity by balancing the retention of Co-N₄ coordination and the formation of conductive carbon supports. For example, pyrolysis at 700°C improves methanol tolerance in direct methanol fuel cells (DMFCs), with current densities matching platinum under methanol-free conditions . Lower temperatures (450°C) preserve macrocyclic structures but may limit conductivity, while higher temperatures (>800°C) risk cobalt aggregation and site inactivation .

Q. What characterization techniques are critical for analyzing CoTMPP-based catalysts?

Key methods include:

- X-ray photoelectron spectroscopy (XPS) : Identifies Co oxidation states (e.g., Co²⁺/Co³⁺) and nitrogen bonding configurations (pyridinic, graphitic) .

- Transmission electron microscopy (TEM) : Visualizes carbon support morphology and cobalt nanoparticle distribution .

- Electrochemical impedance spectroscopy (EIS) : Quantifies charge-transfer resistance in ORR .

- Raman spectroscopy : Detects graphitization levels in carbon supports post-pyrolysis .

Advanced Research Questions

Q. How can conflicting reports on CoTMPP’s stability in acidic media be resolved?

Discrepancies arise from variations in pyrolysis protocols and carbon support selection. For instance, CoTMPP supported on graphene exhibits 700-hour stability in neutral media (pH 7) but degrades in 0.5 M H₂SO₄ due to protonation of active sites . Advanced strategies include:

- Double pyrolysis (argon followed by ammonia) to enhance nitrogen doping and site density .

- Plasma treatment to modify surface hydrophobicity and mitigate acid leaching .

Q. What experimental design considerations are critical for comparing CoTMPP with Fe-based porphyrins?

Controlled variables include:

- Substrate concentration : Polarization curves at 1–3 g COD/L show CoTMPP outperforms FePc in microbial fuel cells (MFCs) at higher organic loads .

- Catalyst loading : Optimal performance occurs at 1 mg/cm², with deviations leading to mass transport limitations .

- Electrolyte pH : CoTMPP’s ORR activity in neutral media (e.g., MFCs) is comparable to platinum, but Fe-based catalysts dominate in acidic conditions .

Q. Why do some studies report conflicting optimal pyrolysis temperatures for CoTMPP?

Discrepancies stem from differences in precursor purity, carbon support surface area, and post-treatment steps. For example:

- CoTMPP on high-surface-area carbon black (e.g., Vulcan XC-72) achieves peak activity at 700°C due to enhanced graphitization .

- Lower temperatures (450°C) suffice when cobalt hydroxide is co-deposited, as seen in hybrid catalysts .

Q. How can CoTMPP’s methanol tolerance be leveraged in DMFC applications?

CoTMPP/C catalysts pyrolyzed at 700°C exhibit negligible activity loss in 1 M methanol, unlike platinum, which suffers from methanol crossover poisoning. Rotating ring-disk electrode (RRDE) tests confirm <1% H₂O₂ yield, indicating high four-electron selectivity . Methodological recommendations:

- Use chronoamperometry to assess long-term stability under methanol exposure.

- Compare performance with Fe-phthalocyanine derivatives, which show higher methanol adsorption .

Q. Methodological Recommendations

Properties

CAS No. |

28903-71-1 |

|---|---|

Molecular Formula |

C48H36CoN4O4 |

Molecular Weight |

791.8 g/mol |

IUPAC Name |

cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide |

InChI |

InChI=1S/C48H36N4O4.Co/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28H,1-4H3;/q-2;+2 |

InChI Key |

QBCIMRXPMLWVML-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Co+2] |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Co+2] |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.